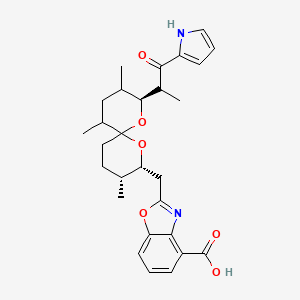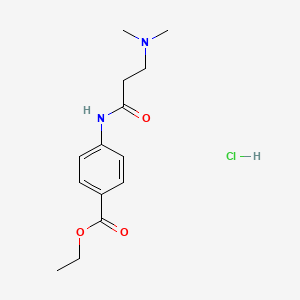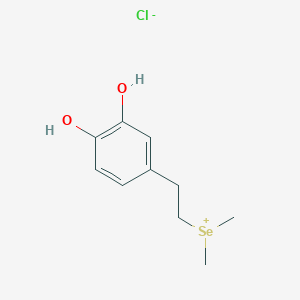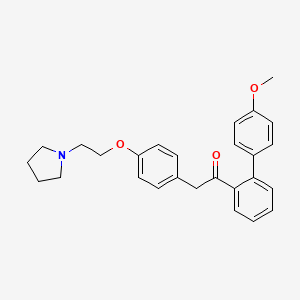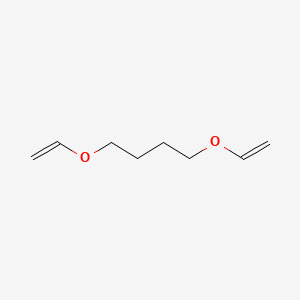
Butane, 1,4-bis(ethenyloxy)-
説明
“Butane, 1,4-bis(ethenyloxy)-” also known as 1,4-Butanediol divinyl ether, is a chemical compound with the molecular formula C8H14O2. It is a colorless to yellow liquid, with a characteristic odor . It is soluble in water and with many organic solvents . This compound is used as an intermediate in the production of weathering-resistant and radiation-curing paints . It is also a versatile polymerization crosslinking agent, used in biomedical applications for the creation of specialized drug delivery systems .
Molecular Structure Analysis
The molecular structure of “Butane, 1,4-bis(ethenyloxy)-” can be represented by the canonical SMILES notation as C=COCCCCOC=C . This notation represents the structure of the molecule in terms of the atoms (C for carbon, O for oxygen, and H for hydrogen) and the bonds between them (= for double bond and - for single bond).
Physical And Chemical Properties Analysis
“Butane, 1,4-bis(ethenyloxy)-” has a molecular weight of 142.20 g/mol . It is a colorless to yellow liquid, with a characteristic odor . It is soluble in water and with many organic solvents .
科学的研究の応用
Oxidation and Synthesis Applications
1,4-Bis(triphenyl phosphonium)butane peroxodisulfate has been synthesized and utilized as a reagent for the oxidation of alkyl benzenes to acylbenzenes, showcasing its potential in organic synthesis and functional group transformations (Badri, Adlu, & Mohammadi, 2015).
Catalysis and Polymerization
Bis-ionic liquid [BDBDIm]Br, derived from butane-1,4-diyl, demonstrated effectiveness as a catalyst in the synthesis of benzoxazoles, indicating its utility in facilitating solvent-free conditions and promoting green chemistry practices (Nikpassand, Zare Fekri, & Farokhian, 2015).
Material Science and Polymer Research
Research on central spacer chain structure's impact on cationic cyclopolymerization tendencies of divinyl ethers, including 1,4-bis[(2-vinyloxy)ethoxy]butane, highlighted the influence of structural variations on polymerization behavior and polymer properties (Hashimoto, Ohashi, & Kodaira, 2002).
Advanced Synthesis Techniques
Synthetic methodologies employing 1,4-bis(diphenylphosphino)butane for the creation of bis-phosphonium salts via reaction with 6-bromo-1,2-naphthoquinone have been developed, showcasing innovative approaches to ylide and salt formation (Khasiyatullina, Mironov, Bogdanov, Krivolapov, & Litvinov, 2011).
将来の方向性
The unique properties and potential applications of “Butane, 1,4-bis(ethenyloxy)-” have gained significant attention in various fields of research and industry. Its use as an intermediate in the production of weathering-resistant and radiation-curing paints , and as a polymerization crosslinking agent in biomedical applications for the creation of specialized drug delivery systems , suggest promising future directions.
作用機序
Target of Action
Similar compounds such as 1,4-cyclohexanedimethanol divinyl ether are often used in polymerization reactions , suggesting that 1,4-Bis(vinyloxy)-butane may interact with similar targets.
Mode of Action
Given its structural similarity to other divinyl ethers, it is likely that it participates in polymerization reactions, forming covalent bonds with its targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 1,4-Bis(vinyloxy)-butane . For instance, certain conditions might enhance or inhibit its potential polymerization activity.
特性
IUPAC Name |
1,4-bis(ethenoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-9-7-5-6-8-10-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZJGRDWJVHRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31359-61-2 | |
| Record name | Butane, 1,4-bis(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31359-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1063227 | |
| Record name | Butane, 1,4-bis(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butane, 1,4-bis(ethenyloxy)- | |
CAS RN |
3891-33-6 | |
| Record name | Butanediol divinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanediol divinylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Divinyloxybutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,4-bis(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,4-bis(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(vinyloxy)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BUTANEDIOL DIVINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M01W712KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is 1,4-Bis(vinyloxy)butane used to synthesize functionalized gels?
A1: 1,4-Bis(vinyloxy)butane plays a crucial role in synthesizing functionalized gels by acting as a crosslinking agent during copolymerization with other monomers like methyl acrylate [, ]. This process creates a porous, crosslinked polymer network. The resulting copolymer can be further modified by introducing various functional groups through reactions like aminolysis, alkylation, hydrazinolysis, or phosphorylation []. These modifications allow for the creation of gels with diverse properties suitable for applications in chromatography, solid-phase synthesis, and biotechnological processes [].
Q2: Can 1,4-Bis(vinyloxy)butane be used to create gels for biomolecule immobilization?
A2: Yes, gels synthesized using 1,4-Bis(vinyloxy)butane can be functionalized to enable biomolecule immobilization []. For instance, researchers successfully coupled protected nucleoside and mononucleotide derivatives to copolymer beads using amid, urea, phosphotriester, or carboxylic acid ester linkages []. The study found that the gel matrix's steric effects, the size of the biomolecule, and the chosen synthesis route impacted immobilization efficiency [].
Q3: What are the advantages of using gels derived from 1,4-Bis(vinyloxy)butane in applications like chromatography or solid-phase synthesis?
A3: Gels derived from 1,4-Bis(vinyloxy)butane offer several advantages:
- Versatility: They can be functionalized with various groups, tailoring their properties for specific applications [].
- Stability: These gels demonstrate mechanical strength, resistance to hydrolysis across a broad pH range (1-14), and chemical stability at temperatures up to 130°C [].
- Compatibility: They can be used in both aqueous and organic solvent systems, broadening their application range [].
- Controlled Porosity: The synthesis conditions can be adjusted to achieve desired pore sizes, further enhancing their suitability for specific applications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




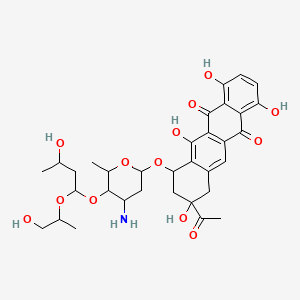

![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate](/img/structure/B1204944.png)
![2-Chloro-n-(ethoxymethyl)-n-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B1204945.png)
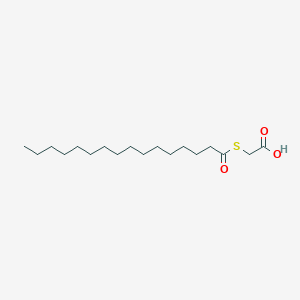
![2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-n-propylacetamide](/img/structure/B1204947.png)
